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Compound of Interest

Compound Name: 5H-[1]benzothieno[3,2-c]carbazole

Cat. No.: B2759553 Get Quote

An In-Depth Technical Guide to 5H-benzothieno[3,2-c]carbazole: Structure, Properties, and

Applications

Introduction: A Heterocyclic Scaffold for Advanced
Materials
In the landscape of organic electronics and medicinal chemistry, the quest for novel molecular

architectures with tailored photophysical and electronic properties is perpetual. 5H-

benzothieno[3,2-c]carbazole is a fused heterocyclic aromatic compound that has emerged as a

significant building block, particularly in the development of next-generation Organic Light-

Emitting Diodes (OLEDs).[1] Its rigid, planar structure, a deliberate fusion of a benzothiophene

moiety with a carbazole core, creates an extended π-electron system that is highly conducive

to efficient charge transport.[1]

This guide serves as a technical resource for researchers, chemists, and materials scientists. It

provides a comprehensive overview of the 5H-benzothieno[3,2-c]carbazole core, detailing its

chemical structure, physicochemical properties, synthetic pathways, spectroscopic signature,

and established applications. By synthesizing field-proven insights with fundamental chemical

principles, this document aims to equip professionals with the knowledge required to harness

the potential of this versatile molecule.
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PART 1: Molecular Architecture and
Physicochemical Profile
Chemical Structure and Nomenclature
The foundational identity of 5H-benzothieno[3,2-c]carbazole lies in its unique arrangement of

fused rings. The structure consists of a carbazole nucleus annulated with a benzothiophene

system. This fusion dictates the molecule's electronic and steric characteristics.

IUPAC Name: 5H-[2]benzothiolo[3,2-c]carbazole[2]

CAS Number: 1255308-97-4[1]

Molecular Formula: C₁₈H₁₁NS[1][2]

Caption: Fused ring system of 5H-benzothieno[3,2-c]carbazole.

Physicochemical Properties
The physical and computed properties of 5H-benzothieno[3,2-c]carbazole are critical for

predicting its behavior in various systems, from solubility in organic solvents to its performance

in electronic devices.

Property Value Source

Molecular Weight 273.4 g/mol [2][3]

Appearance
White to light yellow

powder/crystal
[1]

Purity >98.0% (HPLC)

Melting Point 214.0 to 219.0 °C

XLogP3 (Computed) 5.7 [2][3]
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PART 2: Synthesis and Characterization
Synthetic Protocol: Reductive Cyclization Pathway
A common and high-yield method for synthesizing the 5H-benzo[4]thieno[3,2-c]carbazole core

involves an intramolecular reductive cyclization of a nitro-aromatic precursor. This approach is

efficient, demonstrating a yield of 92%.

Expertise & Experience Insight: The choice of triphenylphosphine (PPh₃) is crucial; it acts as

both a reducing agent for the nitro group and facilitates the subsequent cyclization to form the

carbazole nitrogen ring in a single, elegant step. 1,2-dichlorobenzene is selected as a high-

boiling solvent to provide the necessary thermal energy for the reaction to proceed to

completion.

Synthesis Workflow

4-(2-nitrophenyl)dibenzo[b,d]thiophene
Reflux

36 hours

Add

Triphenylphosphine (PPh₃)
1,2-dichlorobenzene (Solvent)

Add
1. Solvent Distillation

2. Toluene Wash
3. Vacuum Sublimation

Process 5H-benzo[4,5]thieno[3,2-c]carbazole
(92% Yield)

Purify

Click to download full resolution via product page

Caption: High-yield synthesis via intramolecular reductive cyclization.

Step-by-Step Methodology:

Reactant Preparation: Dissolve 4-(2-nitrophenyl)dibenzo[b,d]thiophene (1.0 eq) and

triphenylphosphine (2.5 eq) in 1,2-dichlorobenzene.

Reaction: Reflux the solution for 36 hours. The reaction progress can be monitored by Thin

Layer Chromatography (TLC).

Solvent Removal: After the reaction is complete, remove the 1,2-dichlorobenzene solvent by

distillation under reduced pressure.
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Initial Purification: Wash the resulting residue with toluene to remove unreacted

triphenylphosphine and triphenylphosphine oxide.

Final Purification: Purify the crude product by sublimation under high vacuum to yield the

final compound as a white powder.

Spectroscopic Characterization
Structural elucidation of the synthesized compound relies on standard spectroscopic

techniques.

Mass Spectrometry (MS): Fast Atom Bombardment (FAB) mass spectrometry confirms the

molecular weight of the compound. The expected protonated molecular ion peak [M+H]⁺ is

observed at m/z 273, corresponding to the molecular formula C₁₈H₁₁NS.

Proton Nuclear Magnetic Resonance (¹H NMR): The ¹H NMR spectrum provides detailed

information about the chemical environment of the protons in the molecule.

¹H NMR Data (400 MHz, CDCl₃):

δ 8.29 (s, 1H): This singlet likely corresponds to the proton on the carbazole nitrogen (N-

H).

δ 8.24 (d, J=8.4 Hz, 1H), δ 8.19 (d, J=8.4 Hz, 2H), δ 7.97 (d, J=8.0 Hz, 1H): These

downfield signals in the aromatic region are characteristic of protons in deshielded

environments, likely those adjacent to the heteroatoms or in sterically constrained

positions of the fused system.

δ 7.38-7.54 (m, 6H): This multiplet represents the remaining protons on the benzene rings

of the carbazole and benzothiophene moieties.

PART 3: Applications and Domain Relevance
Core Application: Organic Electronics and OLEDs
The primary and most well-documented application of 5H-benzothieno[3,2-c]carbazole is in the

field of organic electronics, specifically as a material for OLEDs.[1] Its molecular architecture

provides a unique combination of properties vital for device functionality.
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Mechanism of Action in OLEDs: The efficacy of 5H-benzothieno[3,2-c]carbazole in OLEDs

stems from its electronic properties. The extended π-conjugated system across the fused rings

facilitates highly efficient charge transport (either holes or electrons).[1] Furthermore, its

specific Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital

(LUMO) energy levels make it an exceptionally versatile component. It can be employed as:

A Host Material: In phosphorescent OLEDs (PhOLEDs), it can serve as a host matrix for

phosphorescent dopant emitters. Its high triplet energy level allows for efficient energy

transfer to the dopant, leading to high quantum efficiency.

A Hole-Transporting Layer (HTL) Component: Its electronic structure is conducive to the

efficient transport of holes from the anode towards the emissive layer, ensuring balanced

charge injection and recombination.[1]

Role of 5H-benzothieno[3,2-c]carbazole in an OLED
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Caption: Charge transport pathway in an OLED device.

Potential in Drug Development
While the primary application is in materials science, some suppliers list 5H-benzothieno[3,2-

c]carbazole for use as a pharmaceutical intermediate or API.[4] The carbazole scaffold itself is

a well-known privileged structure in medicinal chemistry, forming the core of many biologically

active compounds. The fusion with a benzothiophene ring could modulate this activity, offering

opportunities for new drug discovery programs. However, specific biological activities for the

parent compound are not yet extensively documented in publicly available literature,

representing an area ripe for future investigation.
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Derivatives for Further Functionalization
The core structure of 5H-benzothieno[3,2-c]carbazole can be further functionalized to fine-tune

its properties. For instance, brominated derivatives like 4-bromo-5H-[2]benzothieno[3,2-

c]carbazole are commercially available, providing a reactive handle for cross-coupling reactions

(e.g., Suzuki, Heck) to introduce additional functional groups. Additionally, derivatives with

cyano groups have been synthesized to modulate the electronic properties for specific

applications in thermally activated delayed fluorescent (TADF) devices.

PART 4: Safety, Handling, and Conclusion
Safety and Handling
5H-benzothieno[3,2-c]carbazole is typically supplied as a fine powder.[1] Standard laboratory

safety protocols for handling chemical powders should be followed:

Use in a well-ventilated area or a fume hood.

Wear appropriate Personal Protective Equipment (PPE), including gloves, safety glasses,

and a lab coat.

Avoid inhalation of dust and direct contact with skin and eyes.

Store in a cool, dry place away from incompatible materials.[4]

For related carbazole compounds, GHS classifications indicate potential for skin and eye

irritation.[5] Similar precautions should be taken with this molecule.

Conclusion and Future Outlook
5H-benzothieno[3,2-c]carbazole is a molecule of significant technical interest, bridging the gap

between synthetic organic chemistry and materials science. Its robust synthesis, well-defined

structure, and advantageous electronic properties have solidified its role as a key building block

in the development of high-performance OLEDs. While its application in materials science is

well-established, its potential as a scaffold for medicinal chemistry remains an intriguing and

underexplored frontier. Future research will likely focus on creating novel derivatives with even

more precisely tuned photophysical properties and exploring the biological activity of this

fascinating heterocyclic system.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science
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